rac N,O-Didesmethyl Tramadol O-Sulfate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-[(1R,2R)-1-hydroxy-2-(methylaminomethyl)cyclohexyl]phenyl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-15-10-12-5-2-3-8-14(12,16)11-6-4-7-13(9-11)20-21(17,18)19/h4,6-7,9,12,15-16H,2-3,5,8,10H2,1H3,(H,17,18,19)/t12-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBQONCZEGSVIZ-OCCSQVGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCCC1(C2=CC(=CC=C2)OS(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OS(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747621 | |
| Record name | 3-{(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl}phenyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480452-78-6 | |
| Record name | 3-{(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl}phenyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Metabolic Pathways Leading to Rac N,o Didesmethyl Tramadol O Sulfate Formation
Primary Phase I Metabolic Transformations of Tramadol (B15222)
Phase I metabolism of tramadol introduces or exposes functional groups, preparing the molecule for subsequent reactions. The initial and most significant transformations are demethylations at the O- and N- positions, creating the primary active and inactive metabolites.
The O-demethylation of tramadol is a critical pathway as it produces O-desmethyl tramadol (M1), the principal pharmacologically active metabolite. nih.govclinpgx.orgnih.gov This metabolite exhibits a significantly higher affinity for μ-opioid receptors than the parent compound. clinpgx.org
This metabolic step is almost exclusively catalyzed by the cytochrome P450 isoenzyme CYP2D6. nih.govpharmgkb.orgnih.gov The activity of CYP2D6 is subject to significant genetic polymorphism, which can lead to wide interindividual variability in the rate of M1 formation. nih.gov This variability can classify individuals into different metabolizer phenotypes, such as poor, intermediate, extensive, and ultrarapid metabolizers, impacting the metabolic profile of tramadol.
Parallel to O-demethylation, tramadol also undergoes N-demethylation to form the N-desmethyl tramadol (M2) metabolite. This pathway is catalyzed by the cytochrome P450 isoenzymes CYP2B6 and CYP3A4. nih.govclinpgx.orgnih.govnih.gov Unlike M1, the M2 metabolite is considered pharmacologically inactive at opioid receptors. nih.govresearchgate.net This reaction represents another major route of Phase I tramadol clearance.
| Pathway | Parent Compound | Primary Metabolite | Primary Catalyzing Enzyme(s) |
|---|---|---|---|
| O-Demethylation | Tramadol | O-Desmethyl Tramadol (M1) | CYP2D6 |
| N-Demethylation | Tramadol | N-Desmethyl Tramadol (M2) | CYP3A4, CYP2B6 |
Secondary Phase I Metabolic Conversions to Didesmethyl Tramadol Precursors
Following the initial demethylation events, the primary metabolites M1 and M2 can undergo further Phase I reactions. These secondary transformations lead to the formation of didesmethylated metabolites, including the direct precursor to the sulfated compound of interest.
N,O-didesmethyl tramadol (M5) is a secondary metabolite that is formed through two distinct pathways involving the primary metabolites M1 and M2. nih.govresearchgate.net Like M1, M5 is also considered a pharmacologically active metabolite, though it is less potent. clinpgx.orgucalgary.cawikipedia.org
The formation pathways for M5 are:
N-demethylation of O-desmethyl tramadol (M1): This reaction is catalyzed by the same enzymes responsible for the initial N-demethylation of tramadol, primarily CYP3A4 and CYP2B6. researchgate.net
O-demethylation of N-desmethyl tramadol (M2): This conversion is mediated by the CYP2D6 enzyme, the same enzyme that forms M1 from the parent compound. researchgate.netresearchgate.net
| Pathway | Precursor Metabolite | Resulting Metabolite | Primary Catalyzing Enzyme(s) |
|---|---|---|---|
| N-Demethylation | O-Desmethyl Tramadol (M1) | N,O-Didesmethyl Tramadol (M5) | CYP3A4, CYP2B6 |
| O-Demethylation | N-Desmethyl Tramadol (M2) | N,O-Didesmethyl Tramadol (M5) | CYP2D6 |
Sulfation as a Phase II Metabolic Conjugation Pathway
After Phase I metabolism, the resulting metabolites, which now possess hydroxyl groups, are primed for Phase II conjugation reactions. These reactions increase the water solubility of the xenobiotic, facilitating its excretion from the body. mhmedical.comwikipedia.org For O-demethylated tramadol metabolites like M5, sulfation is a key Phase II pathway. researchgate.netjscimedcentral.com Research has identified N,O-desmethyl tramadol sulfate (B86663) as a Phase II metabolite in human urine, confirming this metabolic route. researchgate.net
O-sulfation is a major Phase II biotransformation reaction catalyzed by a superfamily of enzymes known as sulfotransferases (SULTs). oup.comxenotech.comnih.gov This reaction involves the transfer of a sulfonate group (SO₃⁻) from a universal donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to a hydroxyl group on the substrate molecule (the xenobiotic metabolite). nih.govwikipedia.orgnih.gov
Metabolic Origin of Rac N,O-Didesmethyl Tramadol O-Sulfate
The formation of this compound is a terminal step in the extensive metabolism of tramadol. This process involves multiple preceding enzymatic reactions that modify the parent compound, ultimately producing the substrate required for sulfation.
The immediate precursor for the O-sulfation reaction that yields N,O-Didesmethyl Tramadol O-Sulfate is N,O-Didesmethyl Tramadol , also known as M5 wikipedia.orgjscimedcentral.com. The formation of M5 itself is the result of sequential demethylation reactions from the parent tramadol molecule.
Tramadol undergoes metabolism primarily in the liver through two main initial pathways:
O-demethylation: Catalyzed by the cytochrome P450 enzyme CYP2D6, this reaction produces O-desmethyltramadol (M1) jscimedcentral.comnih.gov.
N-demethylation: Catalyzed by CYP2B6 and CYP3A4, this pathway leads to the formation of N-desmethyltramadol (M2) nih.govdrugbank.com.
The metabolite M5 can be formed through two subsequent demethylation steps:
N-demethylation of O-desmethyltramadol (M1).
O-demethylation of N-desmethyltramadol (M2).
Once N,O-Didesmethyl Tramadol (M5) is formed, it serves as a substrate for Phase II conjugation reactions. Specifically, the phenolic hydroxyl group on the M5 molecule is targeted for sulfation. This reaction is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the M5 molecule. While the specific SULT enzymes responsible for M5 sulfation are not definitively identified, studies on the structurally similar metabolite O-desmethyltramadol have shown that SULT1A3 and SULT1C4 are the major enzymes responsible for its sulfation nih.gov. This leads to the formation of the final, more water-soluble metabolite, N,O-Didesmethyl Tramadol O-Sulfate, which can then be readily excreted from the body nih.gov.
| Compound Name | Metabolite Code | Preceding Metabolite(s) | Key Enzymatic Reaction |
|---|---|---|---|
| O-desmethyltramadol | M1 | Tramadol | O-demethylation (CYP2D6) |
| N-desmethyltramadol | M2 | Tramadol | N-demethylation (CYP3A4, CYP2B6) |
| N,O-Didesmethyl Tramadol | M5 | M1 or M2 | N-demethylation or O-demethylation |
The metabolism of tramadol is significantly influenced by stereochemistry. Tramadol is administered as a racemate, which is an equimolar mixture of two enantiomers: (+)-tramadol and (-)-tramadol (B15223) nih.govnih.gov. These enantiomers have different pharmacological activities and are metabolized at different rates, a phenomenon known as stereoselectivity nih.govnih.gov.
The key metabolic steps leading to the formation of M5 are stereoselective:
O- and N-demethylation: The enzymatic processes of O- and N-demethylation of tramadol occur stereoselectively nih.gov. Studies in rat liver microsomes have demonstrated that (-)-tramadol is metabolized preferentially over (+)-tramadol nih.gov.
Formation of M1: The formation of the O-desmethyltramadol (M1) metabolite is also stereoselective. Research has shown that (-)-M1 is preferentially formed from the racemic parent compound nih.gov.
As a result of this stereoselective metabolism, the precursor molecule, N,O-Didesmethyl Tramadol (M5), exists as a racemic mixture of (1S,2S)- and (1R,2R)-enantiomers wikipedia.org. Consequently, the subsequent sulfation of M5 results in a racemic mixture of N,O-Didesmethyl Tramadol O-Sulfate enantiomers. The specific orientation of the hydroxyl and aminomethyl groups on the cyclohexyl ring of each M5 enantiomer dictates the three-dimensional structure of the resulting sulfated conjugate. Although the sulfotransferase enzymes themselves can exhibit stereoselectivity, the formation of rac-N,O-Didesmethyl Tramadol O-Sulfate is fundamentally dependent on the stereochemical nature of its immediate precursor, M5.
| Compound | Stereochemical Nature | Notes on Metabolic Stereoselectivity |
|---|---|---|
| Tramadol | Racemic mixture of (+)- and (-)-enantiomers | Metabolism is stereoselective, with a preference for the (-)-enantiomer in some pathways nih.gov. |
| O-desmethyltramadol (M1) | Exists as (+)- and (-)-enantiomers | Formation is stereoselective, with (-)-M1 being preferentially formed in rat studies nih.gov. |
| N,O-Didesmethyl Tramadol (M5) | Racemic mixture of (1S,2S)- and (1R,2R)-enantiomers | The stereochemistry is a direct result of the stereoselective metabolism of tramadol and its primary metabolites wikipedia.org. |
Enzymatic Basis and Kinetic Aspects of Rac N,o Didesmethyl Tramadol O Sulfate Biogenesis
Role of Cytochrome P450 Enzymes (CYPs) in Precursor Demethylation
The formation of N,O-didesmethyltramadol (M5), the immediate precursor to the sulfated metabolite, is dependent on the sequential or concurrent demethylation at both the O- and N-positions of the tramadol (B15222) molecule. nih.govresearchgate.netclinpgx.orgclinpgx.orgfrontiersin.orgnih.gov This process is catalyzed by a concert of CYP450 enzymes.
The metabolic demethylation of tramadol is primarily carried out by three key CYP isoforms: CYP2D6, CYP2B6, and CYP3A4. nih.govresearchgate.netclinpgx.orgclinpgx.orgfrontiersin.orgnih.govnih.gov
CYP2D6: This highly polymorphic enzyme is principally responsible for the O-demethylation of tramadol to its active metabolite, O-desmethyltramadol (M1). nih.govfrontiersin.orgnih.govclinpgx.orgnih.gov The activity of CYP2D6 is a critical determinant of M1 plasma concentrations. nih.gov
CYP2B6 and CYP3A4: These isoforms are the main catalysts for the N-demethylation of tramadol, producing N-desmethyltramadol (M2). nih.govresearchgate.netclinpgx.orgclinpgx.orgfrontiersin.orgnih.gov
The formation of N,O-didesmethyltramadol (M5) occurs as a secondary metabolic step. nih.govclinpgx.orgclinpgx.org It can be formed through the N-demethylation of M1 or the O-demethylation of M2. Therefore, the combined action of CYP2D6, CYP2B6, and CYP3A4 is essential for the generation of the M5 precursor.
| Enzyme | Primary Metabolic Reaction | Metabolite(s) Formed | Reference |
|---|---|---|---|
| CYP2D6 | O-demethylation | O-desmethyltramadol (M1) | nih.govfrontiersin.orgnih.govclinpgx.org |
| CYP2B6 | N-demethylation | N-desmethyltramadol (M2) | nih.govresearchgate.netclinpgx.orgfrontiersin.org |
| CYP3A4 | N-demethylation | N-desmethyltramadol (M2) | nih.govresearchgate.netclinpgx.orgfrontiersin.org |
The CYP enzymes involved in tramadol metabolism exhibit distinct regioselectivity. CYP2D6 almost exclusively targets the O-methyl group, leading to the formation of M1. clinpgx.orgnih.gov In contrast, CYP3A4 and CYP2B6 primarily target the N-methyl group, resulting in the formation of M2. nih.govclinpgx.orgclinpgx.org
The formation of N,O-didesmethyltramadol (M5) demonstrates the sequential action of these enzymes. Tramadol itself can be a substrate for either O- or N-demethylation. Subsequently, the primary metabolites, M1 and M2, can serve as substrates for further demethylation. M1 can undergo N-demethylation (catalyzed by CYP2B6/CYP3A4) to form M5, and M2 can undergo O-demethylation (catalyzed by CYP2D6) to also yield M5. researchgate.netclinpgx.org This demonstrates that while the initial demethylation is highly regioselective, the subsequent steps depend on the availability of the primary metabolites as substrates for the respective CYP isoforms.
Involvement of Sulfotransferase Enzymes (SULTs) in O-Sulfation
Following its formation, N,O-didesmethyltramadol (M5) undergoes Phase II metabolism, specifically O-sulfation, to produce rac N,O-Didesmethyl Tramadol O-Sulfate. This reaction involves the transfer of a sulfonate group to the phenolic hydroxyl group of M5. While direct studies on M5 sulfation are limited, research on the structurally similar metabolite O-desmethyltramadol (M1) provides significant insight into the enzymes involved.
Systematic screening of human cytosolic sulfotransferases has identified SULT1A3 and SULT1C4 as the primary isoforms responsible for the sulfation of O-desmethyltramadol. nih.gov Given that M5 also possesses a phenolic hydroxyl group available for sulfation, it is highly probable that these same SULT isoforms are responsible for its conjugation.
SULT1A3: This enzyme is known to be a major catalyst in the sulfation of various phenolic compounds. nih.govnih.gov
SULT1C4: This isoform also displays significant activity towards O-desmethyltramadol. nih.gov
Cytosol prepared from the small intestine has demonstrated much higher O-DMT-sulfating activity compared to cytosols from the liver, lung, or kidney, suggesting a significant role for this organ in the sulfation process. nih.gov
Studies on O-desmethyltramadol (O-DMT) reveal the substrate specificity of the involved SULT isoforms. Of the thirteen human SULTs tested, only SULT1A3 and SULT1C4 showed the ability to sulfate (B86663) O-DMT. nih.gov This indicates a high degree of specificity of these enzymes for the phenolic hydroxyl group present on tramadol metabolites like M1 and M5. Genetic variations in the SULT1A3 gene have been shown to affect the rate of O-desmethyltramadol sulfation. pharmgkb.orgpharmgkb.org
Enzyme Kinetic Studies of this compound Formation
Kinetic analysis of the precursor formation in human liver microsomes revealed that multiple enzymes are involved in the metabolism of tramadol to both M1 and M2. clinpgx.orgnih.gov For the high-affinity enzymes, the Michaelis-Menten constant (Km) for M1 formation was determined to be 116 µM, while the Km for M2 formation was 1021 µM. clinpgx.orgnih.gov This suggests a higher affinity of the responsible enzyme (primarily CYP2D6) for the O-demethylation pathway compared to the N-demethylation pathway.
In the subsequent sulfation step, kinetic analysis of the two key SULT isoforms with O-desmethyltramadol as a substrate revealed significant differences. At their respective optimal pH levels, SULT1C4 was found to be approximately 60 times more catalytically efficient in mediating the sulfation of O-DMT than SULT1A3. nih.gov
| Enzymatic Step | Enzyme | Substrate | Kinetic Parameter (Km) | Reference |
|---|---|---|---|---|
| O-demethylation | CYP2D6 (high-affinity) | cis-Tramadol | 116 µM | clinpgx.orgnih.gov |
| N-demethylation | CYP2B6/CYP3A4 (high-affinity) | cis-Tramadol | 1021 µM | clinpgx.orgnih.gov |
| O-sulfation | SULT1A3 | O-desmethyltramadol | SULT1C4 is ~60x more catalytically efficient than SULT1A3 | nih.gov |
| SULT1C4 | O-desmethyltramadol |
Determination of Apparent Kinetic Parameters (e.g., K_m, V_max) for Involved Enzymes
The biogenesis of rac-N,O-didesmethyl tramadol O-sulfate begins with the O-demethylation of tramadol to its active metabolite, O-desmethyltramadol (M1). This reaction is predominantly catalyzed by the polymorphic enzyme cytochrome P450 2D6 (CYP2D6). Subsequently, O-desmethyltramadol undergoes N-demethylation to form N,O-didesmethyl tramadol, which is then subjected to sulfation.
Kinetic studies have been conducted to understand the efficiency of these enzymatic steps. For the formation of the O-desmethyltramadol enantiomers from tramadol in rat liver microsomes, the kinetics were found to follow the single-enzyme Michaelis-Menten model. nih.gov The Vmax, representing the maximum rate of the reaction, and the intrinsic clearance (CLint) were found to be lower for the formation of (+)-M1 compared to (-)-M1, indicating a stereoselective preference in the metabolism. nih.gov
The subsequent sulfation of O-desmethyltramadol is primarily mediated by cytosolic sulfotransferases (SULTs). Among the thirteen human SULTs examined, SULT1A3 and SULT1C4 have been identified as the major enzymes responsible for this conjugation reaction. nih.gov Kinetic analysis revealed a significant difference in their catalytic efficiencies. SULT1C4 was found to be approximately 60 times more efficient at catalyzing the sulfation of O-desmethyltramadol than SULT1A3 at their respective optimal pH levels. nih.gov
Interactive Table: Apparent Kinetic Parameters for Enzymes in Tramadol Metabolism
Below is a summary of the reported kinetic parameters for the key enzymes involved in the formation of tramadol metabolites.
| Enzyme | Substrate | Metabolite | Vmax | Km | CLint (Vmax/Km) | Source |
| CYP2D6 | (+)-trans-Tramadol | (+)-M1 | Lower than (-)-M1 formation | Not specified | Lower than (-)-M1 formation | nih.gov |
| CYP2D6 | (-)-trans-Tramadol | (-)-M1 | Higher than (+)-M1 formation | Not specified | Higher than (+)-M1 formation | nih.gov |
| SULT1A3 | O-desmethyltramadol | O-desmethyltramadol sulfate | Not specified | Not specified | Lower than SULT1C4 | nih.gov |
| SULT1C4 | O-desmethyltramadol | O-desmethyltramadol sulfate | Not specified | Not specified | ~60-fold higher than SULT1A3 | nih.gov |
Note: Specific numerical values for Vmax and Km were not consistently available in the reviewed literature for all enzymatic steps leading to rac-N,O-didesmethyl tramadol O-sulfate.
Investigations into Enzyme Inhibition and Induction Relevant to Metabolite Formation
The activity of enzymes involved in the formation of rac-N,O-didesmethyl tramadol O-sulfate can be influenced by various substances, leading to either inhibition or induction of their catalytic activity.
Studies have shown that the metabolism of tramadol enantiomers and the formation of their O-desmethyl metabolites can be inhibited by known CYP2D6 inhibitors. For instance, dextromethorphan (B48470), propafenone (B51707), and fluoxetine (B1211875) have been demonstrated to inhibit the metabolism of both (+)- and (-)-tramadol (B15223) and the subsequent formation of their M1 metabolites in rat liver microsomes. nih.gov Interestingly, propafenone and fluoxetine were found to enhance the stereoselectivity of both tramadol metabolism and M1 formation, while dextromethorphan only enhanced the stereoselectivity of M1 formation. nih.gov
Furthermore, co-medications that are known CYP2D6 inhibitors have been shown to impact tramadol metabolism in humans, independent of the individual's CYP2D6 genotype. nih.gov This highlights the clinical relevance of drug-drug interactions in modulating the metabolic pathway leading to the formation of downstream metabolites like rac-N,O-didesmethyl tramadol O-sulfate.
Information regarding the specific inhibition or induction of the sulfotransferases (SULT1A3 and SULT1C4) involved in the final sulfation step of N,O-didesmethyl tramadol was not detailed in the provided search results.
Genetic Polymorphisms and Their Preclinical Impact on Metabolite Formation (e.g., CYP2D6, SULT1A3)
Genetic variations in the enzymes responsible for tramadol metabolism can significantly influence the rate and pattern of metabolite formation. The gene encoding for CYP2D6 is highly polymorphic, leading to different metabolic phenotypes among individuals, such as poor, intermediate, extensive, and ultrarapid metabolizers. nih.govnih.gov
Genetic polymorphisms in sulfotransferases can also affect the conjugation of tramadol metabolites. For the SULT1A3 gene, a specific single nucleotide polymorphism (rs553050853) has been associated with altered rates of O-desmethyltramadol sulfation in vitro. clinpgx.org Individuals with the GG genotype at this locus may have a decreased rate of sulfation compared to those with the TT genotype, who may exhibit an increased rate. clinpgx.org
Interactive Table: Impact of Genetic Polymorphisms on Tramadol Metabolism
This table summarizes the influence of key genetic polymorphisms on the formation of tramadol metabolites.
| Gene | Polymorphism/Allele | Phenotype | Impact on Metabolite Formation | Source |
| CYP2D6 | Various (e.g., *1, *3, *4, *5, *9, *10, *17, gene duplication) | Poor, Intermediate, Extensive, Ultrarapid Metabolizer | Alters the rate of O-demethylation of tramadol, affecting the formation of all downstream metabolites. nih.govnih.gov | nih.govnih.gov |
| SULT1A3 | rs553050853 (GG genotype) | Potentially decreased sulfation | May lead to a decreased rate of O-desmethyltramadol sulfation. clinpgx.org | clinpgx.org |
| SULT1A3 | rs553050853 (TT genotype) | Potentially increased sulfation | May lead to an increased rate of O-desmethyltramadol sulfation. clinpgx.org | clinpgx.org |
Tissue and Subcellular Distribution of Enzymes Catalyzing Biogenesis of Rac-N,O-Didesmethyl Tramadol O-Sulfate (e.g., Liver Microsomes, Cytosol)
The enzymes responsible for the biogenesis of rac-N,O-didesmethyl tramadol O-sulfate are distributed in specific tissues and subcellular compartments.
The initial O-demethylation and N-demethylation steps, catalyzed by cytochrome P450 enzymes like CYP2D6, primarily occur in the liver. nih.gov Specifically, these enzymes are localized to the microsomal fraction of liver cells, which is derived from the endoplasmic reticulum. nih.gov Studies using rat liver microsomes have been instrumental in characterizing the stereoselective metabolism of tramadol. nih.gov
The subsequent sulfation of N,O-didesmethyl tramadol is carried out by sulfotransferases (SULTs), which are cytosolic enzymes. nih.gov While the liver cytosol does exhibit O-desmethyltramadol-sulfating activity, studies have shown that the cytosol prepared from the small intestine has a much higher capacity for this reaction. nih.gov Lung and kidney cytosols also possess this activity, but to a lesser extent than the small intestine. nih.gov Furthermore, cultured human liver (HepG2) and colon (Caco-2) cells have both demonstrated the ability to sulfate O-desmethyltramadol. nih.gov
This distribution indicates that while the liver is the primary site for the initial metabolic steps, the small intestine may play a significant role in the final sulfation step leading to the formation of rac-N,O-didesmethyl tramadol O-sulfate.
Advanced Analytical Methodologies for the Quantitative Determination of Rac N,o Didesmethyl Tramadol O Sulfate
Chromatographic Separation Techniques
Chromatographic separation is a cornerstone for the analysis of tramadol (B15222) and its metabolites, providing the necessary resolution to isolate specific compounds from a complex mixture before detection.
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with mass spectrometry (LC-MS), is the predominant technique for the determination of tramadol and its metabolites. mdpi.comnih.gov These methods offer robust separation based on the analytes' physicochemical properties.
For the separation of tramadol and its desmethylated metabolites, reversed-phase chromatography is commonly employed. nih.govnih.gov Columns such as C18 are frequently utilized due to their ability to effectively separate compounds of varying polarity. mdpi.comnih.govcapes.gov.br For instance, a method developed for tramadol and its phase I and II metabolites in human urine used a HyPRITY C18 column with an isocratic mobile phase of methanol (B129727) and water (35:65) containing 0.2% formic acid. mdpi.com Another study employed a Zorbax SB-C18 column with a mobile phase of acetonitrile (B52724) and 0.2% trifluoroacetic acid in water (10:90, v/v) for the analysis of tramadol and O-desmethyltramadol in plasma. nih.gov
The efficiency of the separation is highly dependent on the mobile phase composition and pH. The inclusion of additives like formic acid or trifluoroacetic acid helps to improve peak shape and ionization efficiency in mass spectrometry by ensuring the analytes are in a protonated state. mdpi.comnih.govnih.gov Gradient elution is often preferred over isocratic elution to achieve better separation of a wider range of metabolites with different polarities, from the parent drug to its more polar phase II conjugates like sulfate (B86663) and glucuronide derivatives.
Table 1: Examples of Liquid Chromatography Parameters for Tramadol Metabolite Analysis
| Parameter | Method 1 nih.gov | Method 2 mdpi.com | Method 3 nih.gov |
|---|---|---|---|
| Technique | LC-MS/MS | LC-MS/MS | LC/MS |
| Column | Octadecylsilyl (3 µm) | HyPRITY C18 | Zorbax SB-C18 (3.5 µm) |
| Mobile Phase | Methanol & 0.15% formic acid in water (35:65, v/v) | Methanol & water (35:65) with 0.2% formic acid | Acetonitrile & 0.2% trifluoroacetic acid in water (10:90, v/v) |
| Elution | Isocratic | Isocratic | Isocratic |
| Flow Rate | Not Specified | Not Specified | 1 ml/min |
| Analytes | Tramadol, O-desmethyltramadol, N-desmethyltramadol, N,O-didesmethyltramadol | Tramadol, Phase I & II metabolites | Tramadol, O-desmethyltramadol |
Tramadol is administered as a racemic mixture, and its metabolism is stereoselective, leading to the formation of racemic metabolites. mdpi.comnih.gov Therefore, chiral separation is essential to study the pharmacokinetic and pharmacodynamic profiles of individual enantiomers. The analysis of racemic metabolites like rac-N,O-Didesmethyl Tramadol O-Sulfate would require such specialized techniques.
Chiral High-Performance Liquid Chromatography (HPLC) is the most common approach for enantiomeric separation. nih.gov This is typically achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used. For example, a Chiralpak AD column, which contains amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, has been successfully used to separate the enantiomers of tramadol and O-desmethyltramadol. nih.govnih.gov Another study utilized a Lux Cellulose-4 column for the enantioresolution of tramadol and its metabolites in wastewater samples. mdpi.com
The mobile phase composition is critical for achieving optimal chiral separation. Often, a normal-phase system consisting of hexane (B92381) and an alcohol like ethanol (B145695) or isopropanol, with a small amount of an amine modifier such as diethylamine (B46881) (DEA), is used. mdpi.comnih.gov One method employed a mobile phase of hexane:ethanol (95.5:4.5, v/v) with 0.1% diethylamine on a Chiralpak® AD column. nih.gov The development of such methods for the specific sulfate conjugate would follow similar principles, optimizing the stationary and mobile phases to resolve the (+) and (-) enantiomers.
Mass Spectrometric (MS) Detection Strategies
Mass spectrometry is the preferred detection method for the analysis of tramadol metabolites due to its high sensitivity, selectivity, and ability to provide structural information.
Tandem mass spectrometry (MS/MS), particularly in the multiple reaction monitoring (MRM) mode, is the gold standard for the quantification of drugs and their metabolites in biological matrices. nih.gov This technique involves selecting a specific precursor ion (typically the protonated molecule [M+H]⁺) of the analyte in the first mass analyzer, fragmenting it in a collision cell, and then monitoring a specific product ion in the second mass analyzer. researchgate.netmdpi.com This process provides a high degree of selectivity and significantly reduces background noise.
For tramadol and its desmethylated metabolites, the characteristic product ion at m/z 58.2, corresponding to the dimethylamine (B145610) fragment [(CH₃)₂NHCH₂]⁺, is often monitored for quantification. mdpi.comresearchgate.net However, for N-demethylated metabolites like N,O-Didesmethyl Tramadol, this fragment is absent. For N,O-didesmethylate, a transition of m/z 236.1 to 218.4 has been reported. researchgate.net For the O-sulfate conjugate, a characteristic neutral loss of the sulfate group (SO₃, 80 Da) would be expected and could be used as a specific transition in an MRM experiment. The detection of phase II metabolites, including sulfo-conjugated ones, has been noted in analytical workflows for tramadol. mdpi.comnih.gov
Table 2: Example MRM Transitions for Tramadol and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Tramadol | 264.2 | 58.2 | mdpi.comresearchgate.net |
| O-desmethyltramadol | 250.2 | 58.2 | researchgate.net |
| N-desmethyltramadol | 250.2 | 44 | sigmaaldrich.com |
| N,O-didesmethyltramadol | 236.1 | 218.4 | researchgate.net |
High-Resolution Mass Spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers, provide highly accurate mass measurements (typically with mass errors <5 ppm). nih.govnih.gov This capability is invaluable for the identification and confirmation of metabolites, including phase II conjugates like sulfates, without the need for authentic reference standards. researchgate.netresearchgate.net
By obtaining the accurate mass of a potential metabolite, its elemental composition can be confidently determined. For instance, a molecular network-based approach using LC-HRMS allowed for the identification of 25 tramadol metabolites in urine and plasma, including phase II sulfo-conjugated metabolites. nih.gov HRMS is also crucial for fragmentation pattern analysis. The high-resolution product ion spectra generated can be used to elucidate the structure of unknown metabolites. researchgate.netnih.gov This would be particularly useful for confirming the structure of N,O-Didesmethyl Tramadol O-Sulfate and distinguishing it from other potential isomers.
Electrospray Ionization (ESI) is the most commonly used ionization source for the LC-MS analysis of tramadol and its metabolites because of its suitability for polar and thermally labile compounds. mdpi.comnih.gov Optimization of ESI parameters is critical for achieving maximum sensitivity. mdpi.com
For tramadol and its phase I metabolites, which contain a basic amine group, ESI in the positive ion mode ([M+H]⁺) is highly efficient and typically employed. mdpi.com Key parameters that are optimized include the spray voltage, capillary temperature, sheath gas flow, and auxiliary gas flow. mdpi.comresearchgate.net
Conversely, for phase II metabolites like sulfate and glucuronide conjugates, detection in the negative ion mode ([M-H]⁻) can be more sensitive. nih.gov A study using a polarity switching ionization mode demonstrated that while phase I metabolites were detected in positive mode, phase II glucuro- and sulfo-conjugated metabolites were effectively detected in negative ion mode. nih.gov Therefore, for a comprehensive metabolic profiling that includes rac-N,O-Didesmethyl Tramadol O-Sulfate, employing a method capable of acquiring data in both positive and negative ion modes would be advantageous.
Sample Preparation and Matrix Effects in Preclinical Biological Matrices
Effective sample preparation is critical for isolating rac N,O-Didesmethyl Tramadol O-Sulfate from complex biological samples such as plasma, urine, or tissue homogenates. The primary goals are to remove interfering endogenous components like proteins and phospholipids, concentrate the analyte, and present it in a solvent compatible with the analytical instrument.
The selection of an extraction technique is pivotal for achieving high recovery and a clean extract. Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly employed for tramadol and its metabolites, with the choice depending on the specific matrix, required throughput, and desired level of cleanliness. mdpi.com
Liquid-Liquid Extraction (LLE) involves the partitioning of the analyte between the aqueous biological sample and an immiscible organic solvent. For polar, conjugated metabolites like sulfates, the pH of the aqueous phase is a critical parameter. While tramadol and its phase I metabolites are often extracted under basic conditions, the analysis of sulfate conjugates may require different pH adjustments to ensure they remain in a state suitable for extraction. researchgate.netnih.gov Dispersive liquid–liquid microextraction (DLLME) has also been explored as a rapid and efficient alternative to traditional LLE for tramadol and its metabolites. mdpi.comresearchgate.net
Solid-Phase Extraction (SPE) is a highly effective and widely used technique for cleaning up complex samples before LC-MS/MS analysis. nih.govnih.gov It offers advantages over LLE, including higher analyte recovery, reduced solvent consumption, and easier automation. For polar compounds like sulfate metabolites, reversed-phase (e.g., C18) or mixed-mode cation exchange (MCX) sorbents are frequently used. mdpi.comnih.gov The MCX cartridges are particularly useful as they can retain the basic tramadol and its metabolites through cation exchange while also utilizing reversed-phase mechanisms for retention, allowing for stringent washing steps to remove interferences. mdpi.com
Table 1: Comparison of Extraction Procedures for Tramadol and its Metabolites This table is a composite of findings from various studies on tramadol and its metabolites, as specific data for this compound is limited. The principles are directly applicable.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
|---|---|---|
| Principle | Analyte partitions between a solid sorbent and a liquid mobile phase. | Analyte partitions between two immiscible liquid phases. |
| Common Sorbents/Solvents | Reversed-Phase (C18), Mixed-Mode Cation Exchange (MCX). nih.govnih.gov | Ethyl acetate, diethyl ether, chloroform, acetonitrile. mdpi.comoup.com |
| Reported Recovery | Often high and consistent; >85% for tramadol and metabolites in some methods. nih.gov | Can be variable; methods optimized for parent drug may show lower recovery for polar metabolites. |
| Advantages | High selectivity, cleaner extracts, potential for automation, reduced solvent use. nih.govnih.gov | Low cost, simple equipment requirements. |
| Disadvantages | Higher cost per sample, can require more extensive method development. | Labor-intensive, uses larger volumes of organic solvents, may result in "dirtier" extracts. |
| References | nih.govnih.govmdpi.comnih.gov | mdpi.comresearchgate.netoup.com |
Matrix effects, primarily ion suppression or enhancement in the mass spectrometer's ion source, are a significant concern in LC-MS/MS-based bioanalysis. These effects occur when co-eluting endogenous compounds from the biological matrix interfere with the ionization of the target analyte, leading to inaccurate quantification. In preclinical studies, different animal models (e.g., rat, mouse, dog) present distinct matrix compositions, necessitating a thorough evaluation for each species.
Assessment of matrix effects is typically performed by comparing the analyte's response in a post-extraction spiked blank matrix sample to its response in a pure solvent solution. nih.gov The goal is to ensure that the effect is minimal and, more importantly, consistent across different lots of the biological matrix.
Mitigation strategies include:
Efficient Sample Cleanup: Utilizing rigorous extraction methods like SPE to remove a majority of interfering compounds, particularly phospholipids, is the first line of defense. nih.govnih.gov
Chromatographic Separation: Optimizing the HPLC or UHPLC method to achieve chromatographic separation between the analyte and the regions where most matrix components elute (e.g., the solvent front) is crucial.
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): Co-eluting SIL-IS (e.g., this compound-d6) are considered the gold standard. They experience the same matrix effects as the analyte, allowing for accurate correction during data processing and improving method precision and accuracy. researchgate.net
Dilution: If the analyte concentration is sufficiently high, simple dilution of the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact.
Method Validation Parameters in Research Applications
For use in research, particularly in support of preclinical pharmacokinetic studies, analytical methods must be validated to demonstrate their reliability and suitability for the intended purpose.
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov For this compound, these components include the parent drug (tramadol), other phase I metabolites (O-desmethyltramadol, N-desmethyltramadol, N,O-didesmethyltramadol), other phase II conjugates (glucuronides), and endogenous compounds from the matrix. nih.gov
Specificity is typically assessed by analyzing multiple blank matrix samples from different sources to check for interferences at the retention time of the analyte and internal standard. nih.govnih.gov In LC-MS/MS methods, selectivity is achieved through a combination of chromatographic retention time and the high specificity of Multiple Reaction Monitoring (MRM), where a specific precursor ion is fragmented to produce a characteristic product ion. nih.gov For instance, potential isobaric interferences, such as from venlafaxine (B1195380) and its metabolites, must be chromatographically resolved to ensure accurate quantification. researchgate.net
Linearity demonstrates the proportional relationship between the analyte concentration and the instrument's response over a defined range. The calibration range is established to cover the expected concentrations of the analyte in the study samples. Calibration curves are generated by analyzing a series of standards at different concentrations in the same biological matrix as the unknown samples. A linear regression analysis is applied, and a correlation coefficient (r²) close to 1.00 is desired. mdpi.comoup.com
Table 2: Representative Calibration Ranges for Tramadol Metabolites This table presents data for the direct precursor, N,O-didesmethyltramadol (NODT), and other key metabolites, which indicates the typical analytical ranges achievable with LC-MS/MS.
| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r or r²) | Reference |
|---|---|---|---|---|
| Tramadol | Human Plasma | 1–1,000 | >0.99 (assumed) | nih.gov |
| O-desmethyltramadol (M1) | Human Plasma | 1–500 | >0.99 (assumed) | nih.gov |
| (+)-NODT | Human Whole Blood | 0.25–250 | >0.99 (assumed) | researchgate.net |
| (-)-NODT | Human Whole Blood | 0.25–250 | >0.99 (assumed) | researchgate.net |
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise but not necessarily quantified with acceptable accuracy and precision. nih.gov It is often defined as the concentration that yields a signal-to-noise ratio (S/N) of 3.
The Limit of Quantitation (LOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (typically within ±20% deviation and a precision of ≤20% RSD). nih.govresearchgate.net The LOQ must be low enough to quantify the analyte at the lower end of its expected concentration range in preclinical studies.
Table 3: Examples of LOD and LOQ for Tramadol and its Metabolites Data for related analytes provides an estimate of the sensitivity achievable for sulfate conjugates.
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |
|---|---|---|---|---|
| Tramadol | Human Plasma | 3.0 (µg/L) | 8.5 (µg/L) | nih.gov |
| Tramadol | Human Urine | 1.2 (µg/L) | 3.5 (µg/L) | nih.gov |
| Tramadol | Human Plasma | 0.2 | Not Specified | researchgate.net |
| (+)-NODT | Human Whole Blood | Not Specified | 0.50 | researchgate.net |
| (-)-NODT | Human Whole Blood | Not Specified | 0.50 | researchgate.net |
Compound Name Table
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Tramadol | - |
| O-desmethyltramadol | M1, ODT |
| N-desmethyltramadol | M2, NDT |
| N,O-didesmethyltramadol | M5, NODT |
Preclinical Pharmacological Investigations of Rac N,o Didesmethyl Tramadol O Sulfate
Receptor Binding Affinity Profiling (In Vitro)
The in vitro binding affinity of a compound to various receptors is a critical measure of its potential pharmacological activity. Investigations into the metabolites of tramadol (B15222) have primarily focused on their interactions with opioid receptors and monoamine transporters, the two systems central to tramadol's mechanism of action.
Specific binding affinity data for rac N,O-didesmethyl tramadol O-sulfate at opioid receptors are not available in the reviewed literature. However, its precursor, rac N,O-didesmethyl tramadol (M5), has been evaluated for its affinity for the human μ-opioid receptor.
Studies using cloned human μ-opioid receptors have shown that rac N,O-didesmethyl tramadol (M5) binds to this receptor. nih.gov It is considered one of the two pharmacologically active metabolites of tramadol, alongside O-desmethyltramadol (M1). nih.govclinpgx.org While M5 is less potent than M1, it demonstrates a higher affinity for the μ-opioid receptor than the parent compound, tramadol. nih.govwikipedia.org A study by Gillen et al. (2000) determined the binding affinity (Ki) of racemic M5 by measuring the competitive inhibition of [3H]naloxone binding in membranes from CHO cells stably expressing the human μ-opioid receptor. nih.gov The results showed that (+/-)-M5 has a notable affinity for the receptor. nih.gov
There are no specific data available in the scientific literature regarding the binding affinity of either this compound or its precursor, rac N,O-didesmethyl tramadol (M5), for the serotonin (B10506) transporter (SERT) or the norepinephrine (B1679862) transporter (NET). The parent drug, tramadol, is known to inhibit the reuptake of both serotonin and norepinephrine, a key component of its analgesic effect. youtube.comnih.gov However, studies on its metabolites suggest that this activity may not be retained across all metabolic products. For instance, research on the primary active metabolite, O-desmethyltramadol (M1), indicated it was inactive in blocking serotonin uptake in rat dorsal raphe nucleus slices at concentrations where the parent drug was active. nih.gov This suggests that the monoamine reuptake inhibition is primarily a characteristic of the parent tramadol molecule.
Functional Activity Assessments (In Vitro Cellular or Isolated Tissue Models)
Functional assays are used to determine whether a compound acts as an agonist (activates a receptor) or an antagonist (blocks a receptor's activity) and to quantify its efficacy.
No in vitro studies assessing the direct modulatory effect of this compound or its precursor, rac N,O-didesmethyl tramadol (M5), on neurotransmitter reuptake have been identified in the literature. The analgesic and adverse effect profile of tramadol is linked to its ability to inhibit the reuptake of serotonin and norepinephrine. youtube.comucalgary.ca As this activity appears to be diminished in the M1 metabolite, it is plausible that it is also low or absent in the further metabolized M5 and its sulfate (B86663) conjugate, though direct experimental evidence is lacking. nih.gov
Enzyme Inhibition or Activation Profile (Other than Metabolic Biotransformation)
There is no available information in the reviewed scientific literature regarding the inhibitory or activatory effects of this compound on other enzyme systems, outside of its role as a product of metabolic biotransformation.
In Vitro Biotransformation Studies of this compound (if further metabolism occurs)
Extensive searches of the scientific literature did not yield specific studies on the in vitro biotransformation of this compound. The existing research primarily focuses on the formation of this compound as a Phase II metabolite of tramadol, rather than its subsequent metabolic fate.
Tramadol undergoes a complex series of metabolic reactions. Phase I metabolism involves N- and O-demethylation, leading to the formation of several metabolites, including N,O-didesmethyl tramadol (M5). nih.gov This Phase I metabolite can then undergo Phase II conjugation reactions, such as sulfation, to form N,O-didesmethyl tramadol O-sulfate. nih.gov These conjugation reactions are a major pathway in the metabolism of tramadol and its demethylated metabolites. clinpgx.orgnih.gov
Therefore, no detailed research findings or data tables on the further metabolism of this compound can be presented at this time.
Mechanistic Insights into the Potential Biological Role of Rac N,o Didesmethyl Tramadol O Sulfate
Role as an Inactive Metabolite vs. Active Pharmacological Entity (Preclinical/Theoretical Considerations)
Preclinical and theoretical considerations largely point towards rac N,O-Didesmethyl Tramadol (B15222) O-Sulfate being an inactive metabolite primarily involved in the detoxification and excretion of tramadol. Sulfation is a common metabolic pathway that increases the water solubility of compounds, facilitating their elimination from the body, predominantly via the kidneys. nih.gov The addition of a sulfate (B86663) group to the phenolic hydroxyl of N,O-Didesmethyl Tramadol (M5) significantly increases its polarity. researchgate.net This structural modification is expected to render the molecule less capable of crossing the blood-brain barrier, a prerequisite for centrally acting analgesic effects. researchgate.net
The precursor molecule, N,O-Didesmethyltramadol (M5), is considered an active metabolite of tramadol, although it is significantly less potent than O-Desmethyltramadol (M1). nih.govwikipedia.org M5 demonstrates a notable affinity for the µ-opioid receptor. researchgate.net However, its conversion to the O-sulfate conjugate represents a terminal step in the metabolic cascade, transforming a pharmacologically active, or potentially active, molecule into a readily excretable, inactive form. Studies have identified N,O-didesmethyl tramadol sulfate in the urine of a patient in a fatal tramadol poisoning case, which supports its role as an excretory end-product. nih.govsemanticscholar.org
In contrast to its precursor, the sulfate conjugate is unlikely to possess significant pharmacological activity. The bulky and negatively charged sulfate group would sterically and electronically hinder any meaningful interaction with the orthosteric binding site of the µ-opioid receptor. While direct experimental evidence on the activity of rac N,O-Didesmethyl Tramadol O-Sulfate is lacking, the principles of drug metabolism strongly suggest it is an inactive detoxification product.
Contribution to the Overall Pharmacological Profile of Tramadol in Preclinical Models (if any)
Tramadol: The two enantiomers of tramadol contribute to analgesia through complementary mechanisms: (+)-tramadol is a µ-opioid receptor agonist and inhibits serotonin (B10506) reuptake, while (-)-tramadol (B15223) inhibits norepinephrine (B1679862) reuptake. nih.govdrugbank.com
O-Desmethyltramadol (M1): This metabolite is a significantly more potent µ-opioid receptor agonist than tramadol itself and is considered crucial for the opioid-mediated analgesic effects of the parent drug. nih.govdrugbank.comfda.gov
N,O-Didesmethyltramadol (M5): While M5 shows affinity for the µ-opioid receptor, its high polarity is thought to limit its passage across the blood-brain barrier, thereby preventing a significant contribution to central analgesia in vivo. researchgate.net
Given that the sulfated derivative of M5 is even more polar and designed for excretion, its contribution to the central pharmacological effects of tramadol is presumed to be negligible. Its formation is part of a clearance mechanism, terminating the potential activity of its precursor, M5. Therefore, it is not considered a contributor to either the therapeutic or adverse effects associated with tramadol administration in preclinical or clinical settings.
Theoretical Models of Ligand-Receptor Interactions and Binding Modes
Specific theoretical models for the interaction of this compound with receptors have not been published, due to its presumed status as an inactive metabolite. However, based on the known structure of the µ-opioid receptor and the binding modes of other opioids, a theoretical model can be proposed.
The binding of opioid agonists to the µ-opioid receptor typically involves a key salt bridge interaction between the protonated amine of the ligand and a conserved aspartate residue (Asp147) in the receptor's binding pocket. unica.it Furthermore, a phenolic hydroxyl group, such as the one present in M1 and M5, often forms a crucial hydrogen bond with a histidine residue within the binding site, significantly enhancing affinity.
The introduction of a large, anionic sulfate group at the phenolic hydroxyl position of N,O-Didesmethyl Tramadol would profoundly disrupt this interaction model:
Steric Hindrance: The bulky sulfate moiety would likely prevent the ligand from fitting properly into the confined space of the receptor's binding pocket.
Electrostatic Repulsion: The negative charge of the sulfate group could create repulsive forces with negatively charged residues in the receptor, further destabilizing any potential binding.
Loss of Hydrogen Bonding: The sulfation of the phenolic hydroxyl group eliminates its ability to act as a hydrogen bond donor, removing a key interaction that contributes to the high affinity of metabolites like M1.
Therefore, any theoretical model would predict that this compound has a dramatically reduced or completely abolished affinity for the µ-opioid receptor compared to its non-sulfated precursors, M1 and M5.
Computational Approaches to Structure-Activity Relationship (SAR) of Analogues
Computational methods are powerful tools for predicting the biological activity of molecules and understanding their structure-activity relationships (SAR). While no specific studies have been published for this compound, the application of these techniques can be discussed theoretically.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. unica.it Docking simulations of this compound with the µ-opioid receptor could be performed to visualize and quantify its binding potential.
A hypothetical docking study would likely yield the following insights:
High Positive (Unfavorable) Binding Energy: The simulation would predict a very poor binding score, indicating an unstable and unlikely interaction.
Clashes with Receptor Residues: The model would show significant steric clashes between the sulfate group and the amino acid residues lining the binding pocket.
Lack of Key Interactions: The simulation would confirm the absence of the critical hydrogen bond typically formed by the phenolic hydroxyl group.
By comparing the docking results of the sulfate conjugate with those of the more active metabolites like O-Desmethyltramadol (M1), researchers could quantitatively demonstrate the detrimental effect of sulfation on receptor affinity. plos.org
QSAR is a computational method that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates molecular descriptors (properties derived from the chemical structure) to activity.
To build a QSAR model for tramadol analogues, researchers would need a dataset of compounds with varying structural features and their corresponding measured biological activities (e.g., receptor binding affinity or analgesic potency). While a specific model including sulfated metabolites does not exist, one can theorize its parameters.
In a hypothetical QSAR model for µ-opioid receptor binding, key descriptors would likely include:
LogP (Lipophilicity): Higher lipophilicity is generally favored for crossing the blood-brain barrier and for hydrophobic interactions within the receptor. The sulfate conjugate would have a very low LogP.
Molecular Weight and Volume: These descriptors relate to the size and shape of the molecule.
Hydrogen Bond Donors/Acceptors: The number and location of these are critical for specific receptor interactions.
Electrostatic Descriptors: These would quantify the charge distribution.
In such a model, the introduction of the sulfate group would drastically alter these descriptors, pushing the compound into a region of predicted inactivity. The large negative value for descriptors related to lipophilicity and the addition of a strong anionic feature would correlate strongly with a loss of affinity and pharmacological effect.
Comparative Preclinical Studies with Other Tramadol Metabolites
Comparison of Metabolic Pathways and Formation Rates (e.g., with M1, M2, M3, M4, M5, and their conjugates)
The metabolic journey of tramadol (B15222) is a complex, multi-step process involving both Phase I and Phase II reactions, primarily occurring in the liver. clinpgx.orgnih.gov Tramadol is administered as a racemic mixture of (+)- and (-)-enantiomers, each with a distinct metabolic and pharmacological profile. nih.gov
Phase I metabolism involves demethylation reactions catalyzed by cytochrome P450 (CYP) enzymes. nih.gov The primary and most clinically significant pathway is the O-demethylation of tramadol to O-desmethyltramadol (M1), a reaction predominantly catalyzed by the highly polymorphic enzyme CYP2D6. clinpgx.orgnih.govnih.gov Another major Phase I pathway is N-demethylation to N-desmethyltramadol (M2), which is mediated by CYP2B6 and CYP3A4. clinpgx.orgnih.govnih.gov
These primary metabolites can undergo further demethylation. N,O-didesmethyltramadol (M5) is a secondary metabolite formed either through the N-demethylation of M1 (catalyzed by CYP3A4) or the O-demethylation of M2 (catalyzed by CYP2D6). nih.govresearchgate.net Other minor metabolites, such as N,N-didesmethyltramadol (M3) and N,N,O-tridesmethyltramadol (M4), are formed in smaller quantities. nih.govresearchgate.net
Following Phase I reactions, tramadol and its demethylated metabolites undergo Phase II conjugation reactions, which include glucuronidation and sulfation. nih.govnih.gov These processes convert the metabolites into more water-soluble compounds to facilitate their renal excretion. nih.gov O-desmethyltramadol (M1) is known to be conjugated with glucuronic acid, primarily by UGT2B7 and UGT1A8, and also with sulfate (B86663). clinpgx.orgnih.gov Specifically, the sulfation of O-desmethyltramadol is catalyzed by cytosolic sulfotransferases (SULTs), with SULT1A3 and SULT1C4 identified as the major enzymes responsible. nih.gov
The target compound of this article, rac N,O-Didesmethyl Tramadol O-Sulfate, is a Phase II metabolite of N,O-didesmethyltramadol (M5). researchgate.net Its formation occurs when M5 undergoes sulfation. While M1, M2, and M5 are considered the main metabolites, the formation rates of their specific conjugated forms, including M5-O-Sulfate, are less quantitatively defined in literature. However, it is established that conjugation is a significant elimination pathway for tramadol metabolites. nih.gov
Interactive Table: Key Enzymes in Tramadol Metabolism
| Metabolite | Precursor | Reaction | Primary Enzyme(s) |
|---|---|---|---|
| O-desmethyltramadol (M1) | Tramadol | O-demethylation | CYP2D6 nih.govnih.gov |
| N-desmethyltramadol (M2) | Tramadol | N-demethylation | CYP2B6, CYP3A4 nih.govnih.gov |
| N,O-didesmethyltramadol (M5) | M1 | N-demethylation | CYP3A4 researchgate.net |
| N,O-didesmethyltramadol (M5) | M2 | O-demethylation | CYP2D6 researchgate.net |
| M1-Glucuronide | M1 | Glucuronidation | UGT2B7, UGT1A8 clinpgx.org |
| M1-Sulfate | M1 | Sulfation | SULT1A3, SULT1C4 nih.gov |
| N,O-Didesmethyl Tramadol O-Sulfate | M5 | Sulfation | Sulfotransferases (SULTs) |
Comparative Pharmacological Activity Profiles (In Vitro and Preclinical Animal Models)
The pharmacological activity of tramadol is a result of the combined actions of the parent drug and its active metabolites. clinpgx.org Phase II conjugation reactions, such as sulfation and glucuronidation, generally result in pharmacologically inactive compounds that are more readily excreted. clinpgx.orgnih.gov Therefore, this compound is presumed to be pharmacologically inactive, a principle consistent with the metabolic fate of other drug conjugates.
O-desmethyltramadol (M1) is the principal active metabolite of tramadol and is largely responsible for its opioid-mediated analgesic effects. nih.govresearchgate.net In vitro studies have consistently shown that M1 has a significantly higher affinity for the µ-opioid receptor compared to the parent drug, tramadol. nih.govdrugbank.com Some studies report that M1's binding affinity is up to 200-300 times greater than that of tramadol. researchgate.netdrugbank.comtaylorandfrancis.com The (+)-enantiomer of M1 is particularly potent. nih.govnih.gov In contrast, this compound, as a conjugated metabolite, is expected to lack significant affinity for the µ-opioid receptor.
Interactive Table: Comparative µ-Opioid Receptor Binding Affinities (Ki)
| Compound | Binding Affinity (Ki, µmol/L) | Potency Relative to Tramadol |
|---|---|---|
| (+/-)-Tramadol | 2.4 nih.gov | Baseline |
| (+)-M1 (O-Desmethyl Tramadol) | 0.0034 nih.gov | ~700x higher affinity |
| (+/-)-M5 (N,O-Didesmethyl Tramadol) | 0.1 nih.gov | ~24x higher affinity |
| This compound | Not available (Presumed inactive) | N/A |
Similar to sulfation, glucuronidation is a key Phase II pathway that deactivates tramadol's metabolites. clinpgx.org The glucuronide conjugates of M1 and M5, such as rac N,O-Didesmethyl Tramadol O-β-D-Glucuronide, are synthesized to facilitate elimination and are considered pharmacologically inactive. clinpgx.orgcymitquimica.com Both sulfation and glucuronidation serve the same overarching purpose of detoxification and excretion. Thus, the pharmacological profile of this compound is comparable to that of the glucuronide conjugates—that is, pharmacologically inert.
Relative Contribution to Overall Tramadol Effects in Preclinical Systems (if any contribution is observed)
O-desmethyltramadol (M1) is the major contributor to the opioid-like analgesic effects due to its high potency at the µ-opioid receptor. nih.govdrugbank.com
N,O-didesmethyltramadol (M5) makes a much smaller contribution to the opioid effects compared to M1. nih.govresearchgate.net
The parent Tramadol enantiomers contribute mainly through their inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake. nih.govdrugbank.com
Phase II conjugates, including This compound , are not considered to have any direct contribution to the central analgesic effects of tramadol. Their formation represents a terminal step in the metabolic cascade, marking the end of the drug's activity and preparing it for removal from the body. clinpgx.orgnih.gov Studies in rats have shown that the highly polar metabolite M5 hardly penetrates the cerebrospinal fluid, and it can be inferred that the even more polar sulfate conjugate would have virtually no access to the central nervous system. nih.gov
Challenges and Future Directions in Academic Research on Rac N,o Didesmethyl Tramadol O Sulfate
The study of drug metabolism is a continuously evolving field, pushing researchers to look beyond primary, active metabolites to understand the complete pharmacological and toxicological profile of a xenobiotic. Racemic N,O-Didesmethyl Tramadol (B15222) O-Sulfate, a Phase II metabolite of the analgesic drug tramadol, represents this frontier. While significant research has focused on tramadol and its primary Phase I metabolites, the roles of its conjugated derivatives are less understood. This article outlines the key challenges and future research directions essential for characterizing this specific sulfate (B86663) conjugate.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
